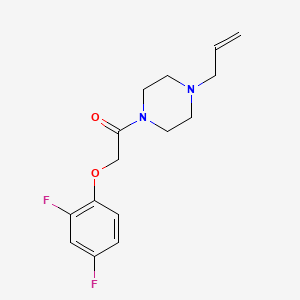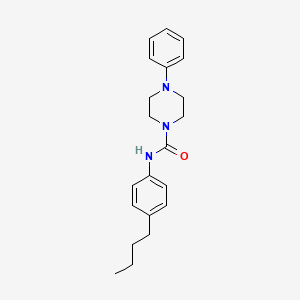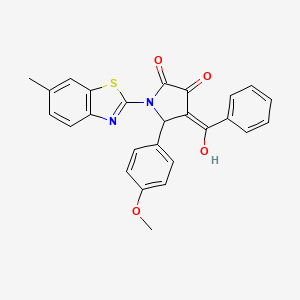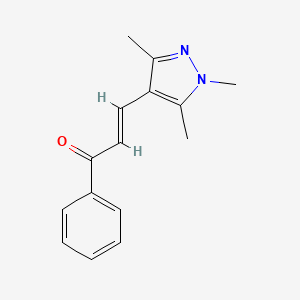![molecular formula C26H31N5O2 B5404985 [2-[(4-Benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-(2-pyridin-2-ylpiperidin-1-yl)methanone](/img/structure/B5404985.png)
[2-[(4-Benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-(2-pyridin-2-ylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[(4-Benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-(2-pyridin-2-ylpiperidin-1-yl)methanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various neurological and psychiatric disorders. Its unique structure, which includes a piperazine and oxazole moiety, contributes to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(4-Benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-(2-pyridin-2-ylpiperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the desired quality and consistency.
Chemical Reactions Analysis
Types of Reactions
[2-[(4-Benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-(2-pyridin-2-ylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or oxazole moieties, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with enhanced properties.
Biology
In biological research, [2-[(4-Benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-(2-pyridin-2-ylpiperidin-1-yl)methanone is studied for its potential as a neuroprotective agent. It has shown promise in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress .
Medicine
Medically, this compound is being investigated for its potential to treat neurological disorders such as anxiety, depression, and schizophrenia. Its ability to interact with serotonin and dopamine receptors makes it a candidate for developing new psychiatric medications .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability. It is also used in the formulation of certain pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [2-[(4-Benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-(2-pyridin-2-ylpiperidin-1-yl)methanone involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It acts as an antagonist at the 5-HT3 receptor, modulating serotonergic transmission and thereby exerting anxiolytic and antidepressant effects . Additionally, it may inhibit certain enzymes involved in oxidative stress pathways, providing neuroprotective benefits.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone: Another compound with a piperazine moiety, known for its anxiolytic properties.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
4-Benzylpiperazin-1-yl)(2-methyl-3-nitrophenyl)methanone: Known for its antimicrobial activity.
Uniqueness
What sets [2-[(4-Benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-(2-pyridin-2-ylpiperidin-1-yl)methanone apart is its dual action on neurotransmitter receptors and oxidative stress pathways
Properties
IUPAC Name |
[2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-(2-pyridin-2-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2/c32-26(31-13-7-5-11-24(31)22-10-4-6-12-27-22)23-20-33-25(28-23)19-30-16-14-29(15-17-30)18-21-8-2-1-3-9-21/h1-4,6,8-10,12,20,24H,5,7,11,13-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBGONLDMZDFBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CC=CC=N2)C(=O)C3=COC(=N3)CN4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![rel-(4aS,8aR)-6-[(4-methyl-1H-imidazol-5-yl)carbonyl]-1-(4-piperidinylmethyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5404907.png)
![6H,11H-isochromeno[4,3-c]chromene-6,11-dione](/img/structure/B5404915.png)

![N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B5404948.png)
![1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B5404954.png)
![3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]oxolane-2,4-dione](/img/structure/B5404957.png)
![4'-hydroxy-1-methyl-3'-(4-methylbenzoyl)-1'-(tetrahydro-2-furanylmethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B5404962.png)
![3-(2-{4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5404965.png)
![2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5404971.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-({methyl[(5-methylisoxazol-3-yl)methyl]amino}methyl)piperidin-2-one](/img/structure/B5404976.png)

![2-[({1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5404982.png)


